![molecular formula C12H11NO4 B13136846 Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B13136846.png)
Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Antiviral Activity
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has demonstrated potential as an antiviral agent. Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses, including Hepatitis B Virus (HBV). In vitro studies have shown that certain derivatives exhibit high inhibition rates against HBV at concentrations around 10 µM, suggesting their viability as therapeutic agents against viral infections .
Case Study: Hepatitis B Virus Inhibition
A study focused on the synthesis of various quinoline derivatives, including methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, found that these compounds could effectively inhibit HBV replication. The molecular docking simulations supported their potential as inhibitors by showing favorable interactions with viral proteins .
Anticancer Activity
The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been extensively studied. Compounds within this class have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7.
Case Study: Anticancer Efficacy
In a comparative study, synthesized derivatives were tested against the MCF-7 cell line using the MTT assay. The results indicated that several compounds exhibited significant anticancer activity compared to the reference drug Doxorubicin (Dox), highlighting their potential as chemotherapeutic agents .
Antibacterial Activity
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate also exhibits antibacterial properties. Research has shown that quinolone derivatives can act as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Case Study: Inhibition of E. coli
A study evaluating the structure-activity relationship (SAR) of various quinolone derivatives found that modifications at specific positions significantly influenced antibacterial potency against various strains of E. coli and other Gram-negative bacteria. The compound's effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, revealing its potential in treating bacterial infections resistant to conventional antibiotics .
Summary Table of Applications
Application | Activity Type | Key Findings |
---|---|---|
Antiviral | Hepatitis B Virus | High inhibition at 10 µM concentration |
Anticancer | Breast Cancer (MCF-7) | Significant activity compared to Dox |
Antibacterial | E. coli | Effective inhibition with optimized derivatives |
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are also studied for their potential as acetylcholinesterase inhibitors.
Uniqueness
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and ester functionality at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for further research and development .
Biological Activity
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiviral, anticancer, and antimicrobial effects, supported by various studies and data tables.
1. Chemical Structure and Properties
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. The compound's structure can be represented as follows:
This molecular configuration contributes to its interaction with various biological targets.
2. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibited significant inhibition of HBV replication at a concentration of 10 µM. The mechanism of action appears to involve interference with viral entry and replication processes within host cells.
Table 1: Antiviral Activity Against HBV
Compound | Concentration (µM) | % Inhibition |
---|---|---|
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 10 | 85% |
Reference Compound A | 10 | 75% |
Reference Compound B | 10 | 60% |
This data indicates that the compound is a potent candidate for further development as an antiviral therapeutic agent.
3. Anticancer Activity
The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.4 ± 0.2 | Induction of apoptosis via caspase activation |
Panc-1 | 1.2 ± 0.2 | Cell cycle arrest at G2/M phase |
The mechanism involves apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.
4. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate possesses significant antibacterial effects, making it a potential candidate for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.
5. Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline derivatives:
- Study on HBV Inhibition : A study conducted on HepG2 cells indicated that the compound significantly reduced HBV replication through molecular docking simulations that predicted strong binding affinity to viral proteins .
- Anticancer Mechanisms : Another research highlighted that treatment with this compound led to cell cycle arrest in MCF-7 cells, which was confirmed through flow cytometry analysis .
- Antimicrobial Efficacy : Research demonstrated that methyl 7-methoxy derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 7-methoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-8-4-3-7-5-9(12(15)17-2)11(14)13-10(7)6-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
KODOKXSNSPSQQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)OC |
Origin of Product |
United States |
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